1-(1-phenylethyl)-1H-benzotriazole
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Overview
Description
1-(1-Phenylethyl)-1H-benzotriazole is an organic compound that belongs to the class of benzotriazoles Benzotriazoles are known for their diverse applications in various fields, including corrosion inhibition, photostabilization, and as intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-phenylethyl)-1H-benzotriazole typically involves the reaction of 1-phenylethylamine with benzotriazole. One common method is the condensation reaction, where 1-phenylethylamine is reacted with benzotriazole in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Phenylethyl)-1H-benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzotriazole moiety can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Formation of oxidized derivatives such as benzotriazole-1-carboxylic acid.
Reduction: Formation of reduced derivatives like this compound alcohol.
Substitution: Formation of halogenated or alkylated benzotriazole derivatives.
Scientific Research Applications
1-(1-Phenylethyl)-1H-benzotriazole has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Employed as a corrosion inhibitor in metal protection and as a photostabilizer in polymer formulations.
Mechanism of Action
The mechanism of action of 1-(1-phenylethyl)-1H-benzotriazole involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of key metabolic enzymes.
Comparison with Similar Compounds
1-Phenylethylamine: A precursor in the synthesis of 1-(1-phenylethyl)-1H-benzotriazole, known for its use in organic synthesis and as a chiral auxiliary.
Benzotriazole: The parent compound, widely used as a corrosion inhibitor and in photostabilization.
1-(1-Phenylethyl)-1H-imidazole: A structurally similar compound with applications in medicinal chemistry and as an anesthetic agent.
Uniqueness: this compound stands out due to its unique combination of the benzotriazole and phenylethyl moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(1-phenylethyl)benzotriazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-11(12-7-3-2-4-8-12)17-14-10-6-5-9-13(14)15-16-17/h2-11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHKDUBTSCTCPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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